N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
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Overview
Description
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a complex organic compound with the molecular formula C26H28N4O4 and a molecular weight of 460.52 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring, and two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms.
Preparation Methods
The synthesis of N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-c]pyridine core.
Substitution at the N-1 position: The next step involves the substitution of the N-1 position with a tert-butylcarbonate group to form the key intermediate.
Coupling with isoquinoline: The final step involves the coupling of the pyrrolo[2,3-c]pyridine core with an isoquinoline derivative under suitable reaction conditions to form the desired compound.
Chemical Reactions Analysis
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the ATP-binding site of the FGFRs, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can be compared with other similar compounds, such as:
N-Boc-2,3-dihydro-1H-pyrrole: This compound has a similar Boc-protected nitrogen but lacks the isoquinoline and pyrrolo[2,3-c]pyridine moieties.
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole: Similar to N-Boc-2,3-dihydro-1H-pyrrole, this compound also has a Boc-protected nitrogen but differs in its core structure.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2135340-02-0 |
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Molecular Formula |
C26H28N4O4 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C26H28N4O4/c1-25(2,3)33-23(31)30(24(32)34-26(4,5)6)20-9-7-8-18-15-28-22(14-19(18)20)29-13-11-17-10-12-27-16-21(17)29/h7-16H,1-6H3 |
InChI Key |
KXGXHCGLERLZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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